molecular formula C11H9IN2O2S B1627303 N-(3-Iodopyridin-4-yl)benzenesulfonamide CAS No. 99972-24-4

N-(3-Iodopyridin-4-yl)benzenesulfonamide

Cat. No.: B1627303
CAS No.: 99972-24-4
M. Wt: 360.17 g/mol
InChI Key: GYIIWNARIDGXRO-UHFFFAOYSA-N
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Description

N-(3-Iodopyridin-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H9IN2O2S and a molecular weight of 360.17 g/mol . This compound is characterized by the presence of an iodine atom attached to the pyridine ring and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-Iodopyridin-4-yl)benzenesulfonamide typically involves the reaction of 3-iodopyridine with benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-Iodopyridine+Benzenesulfonyl chlorideThis compound+HCl\text{3-Iodopyridine} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Iodopyridine+Benzenesulfonyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-Iodopyridin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

N-(3-Iodopyridin-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Iodopyridin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom in the pyridine ring may also play a role in its biological activity by facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

N-(3-Iodopyridin-4-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    N-(4-Chloropyridin-3-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of iodine.

    N-(3-Bromopyridin-4-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of iodine.

    N-(3-Fluoropyridin-4-yl)benzenesulfonamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(3-iodopyridin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2S/c12-10-8-13-7-6-11(10)14-17(15,16)9-4-2-1-3-5-9/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIWNARIDGXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583104
Record name N-(3-Iodopyridin-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99972-24-4
Record name N-(3-Iodopyridin-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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